1,4,8,12-Tetraazacyclopentadecane

Catalog No.
S666406
CAS No.
15439-16-4
M.F
C11H26N4
M. Wt
214.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,8,12-Tetraazacyclopentadecane

CAS Number

15439-16-4

Product Name

1,4,8,12-Tetraazacyclopentadecane

IUPAC Name

1,4,8,12-tetrazacyclopentadecane

Molecular Formula

C11H26N4

Molecular Weight

214.35 g/mol

InChI

InChI=1S/C11H26N4/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1/h12-15H,1-11H2

InChI Key

KUFDRRWNPNXBRF-UHFFFAOYSA-N

SMILES

C1CNCCCNCCNCCCNC1

Canonical SMILES

C1CNCCCNCCNCCCNC1

1,4,8,12-Tetraazacyclopentadecane is a polyamine compound characterized by its unique cyclic structure containing four nitrogen atoms and eleven carbon atoms. Its chemical formula is C₁₁H₂₆N₄, and it features a saturated ring system that contributes to its stability and reactivity. The compound is notable for its ability to form stable complexes with various metal ions, making it of interest in coordination chemistry and materials science.

, particularly in the formation of metal complexes. For example, it reacts with chromium(III) chloride in dimethylformamide to form a stable chromium complex, [Cr(1,4,8,12-tetraazacyclopentadecane)Cl]Cl . Additionally, studies have shown that alkyl derivatives of this compound can undergo kinetic studies involving reactions with mercury(II) ions and methylmercury(II) ions .

Research into the biological activity of 1,4,8,12-tetraazacyclopentadecane and its metal complexes indicates potential applications in medicinal chemistry. Some studies suggest that these complexes exhibit antibacterial properties and may act as inhibitors against certain enzymes. The biological interactions are often linked to the metal center's reactivity when coordinated with the tetraazacyclopentadecane ligand.

The synthesis of 1,4,8,12-tetraazacyclopentadecane typically involves multi-step organic reactions starting from simpler precursors. One common method includes the cyclization of appropriate diamines and aldehydes under controlled conditions to yield the desired cyclic structure. Additionally, the compound can be synthesized through the reaction of various amines in a suitable solvent system .

Interaction studies involving 1,4,8,12-tetraazacyclopentadecane focus on how it forms complexes with different metal ions. These studies often employ spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the structure and stability of these complexes. For instance, research has shown that the interaction of this compound with chromium(III) leads to distinct structural changes that can be analyzed for their reactivity .

Several compounds share structural or functional similarities with 1,4,8,12-tetraazacyclopentadecane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-DiaminobutaneLinear diamineSimpler structure; less complex coordination chemistry
1,10-DiaminodecaneLinear diamineLonger chain; different reactivity profile
Cyclam (1,4,8,11-Tetraazacyclotetradecane)Cyclic polyamineContains four nitrogen atoms but differs in ring size
2,2'-BipyridineBidentate ligandTwo nitrogen donor sites; used extensively in coordination chemistry

The uniqueness of 1,4,8,12-tetraazacyclopentadecane lies in its specific cyclic structure and the ability to form stable complexes with various transition metals while exhibiting distinct biological activities. This makes it particularly valuable for research in both synthetic and medicinal chemistry.

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,4,8,12-Tetraazacyclopentadecane

Dates

Modify: 2023-08-15

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